N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound integrates a benzimidazole core linked via a methyl group to a triazole-thiazole-carboxamide scaffold. Its structural uniqueness lies in the combination of three heterocyclic systems:
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7OS/c1-9-13(20-21-22(9)15-16-6-7-24-15)14(23)17-8-12-18-10-4-2-3-5-11(10)19-12/h2-7H,8H2,1H3,(H,17,23)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCKABSRTUQUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various targets
Mode of Action
Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known for their diverse biological activities. The specific molecular and cellular effects of this compound would require further investigation.
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with.
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews its biological activity, focusing on anti-cancer properties, antimicrobial effects, and enzyme inhibition.
Chemical Structure
The compound features a complex structure combining benzimidazole, thiazole, and triazole moieties. This unique combination is believed to contribute to its diverse biological activities.
Anti-Cancer Activity
Recent studies have demonstrated that this compound exhibits notable anti-cancer properties.
Case Study: In Vitro and In Vivo Studies
- In Vitro Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). It showed an IC50 of approximately 25.72 ± 3.95 μM in MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.31 μM) .
- In Vivo Studies : In murine models with tumor xenografts, treatment with the compound resulted in a marked reduction in tumor growth, suggesting that it may inhibit tumor proliferation effectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Case Study: Antibacterial Activity
Research indicates that the compound exhibits strong antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL. This suggests potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression and bacterial resistance.
Case Study: CK1δ Inhibition
In a selectivity screen involving 442 eukaryotic protein kinases, the compound demonstrated significant inhibitory activity against CK1δ with an IC50 of 0.040 μM. This inhibition is relevant in the context of diseases linked to dysregulated CK1δ activity .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with analogs reported in the literature, focusing on structural variations, bioactivity, and synthesis strategies.
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Bioactivity Trends: Thiazole-triazole hybrids (12a, 9b) exhibit potent antitumor activity, particularly against hepatocellular carcinoma (HepG2), likely due to thiazole-mediated interactions with cellular kinases or DNA . Substitutions on the thiazole ring (e.g., 4-bromophenyl in 9c) enhance docking affinity, suggesting that electron-withdrawing groups improve target binding .
Thiazolidinone derivatives (11) prioritize antifungal over antitumor activity, highlighting the role of the 4-oxo group in altering target specificity .
Synthesis Strategies: The target compound’s synthesis likely parallels methods in , involving Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling . Analog 12a () was synthesized via hydrazonoyl halide reactions, yielding superior antitumor activity compared to thiadiazole derivatives like 9b .
Critical Analysis of Structural and Functional Relationships
- Electron-Deficient Substituents : Bromine or fluorine on the thiazole aryl group (e.g., 9c , 9b ) increases electrophilicity, enhancing interactions with cysteine residues in enzyme active sites .
- Triazole Positioning : 1,2,3-Triazole at the 4th position of the carboxamide (as in the target compound) may improve metabolic stability compared to 1,2,4-triazole analogs .
- Benzimidazole vs. Imidazothiazole : Benzimidazole’s planar structure favors intercalation, while imidazothiazole (e.g., ND-11503) prioritizes hydrophobic binding .
Preparation Methods
Preparation of 2-(Bromomethyl)-1H-benzo[d]imidazole
The benzimidazole core is synthesized via condensation of o-phenylenediamine with bromoacetic acid in 4 M hydrochloric acid, yielding 2-(bromomethyl)-1H-benzo[d]imidazole (1 ) (Scheme 1). The reaction proceeds under reflux for 6–8 hours, with the bromoacetic acid acting as both the carbonyl source and alkylating agent. The product is characterized by a singlet at δ 4.85 ppm (CH2-Br) and aromatic protons at δ 7.21–7.60 ppm in ¹H-NMR. Recrystallization from ethanol affords a purity >95%, with yields averaging 78–85%.
Synthesis of 1-(Thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
The triazole-thiazole moiety is constructed via a Huisgen 1,3-dipolar cycloaddition between thiazol-2-yl azide (2 ) and ethyl 3-methyl-3-oxopropanoate (3 ) (Scheme 2). Thiazol-2-yl azide is prepared by diazotization of 2-aminothiazole with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide. The cycloaddition, catalyzed by Cu(I), proceeds at 60°C for 12 hours, yielding 1-(thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ethyl ester (4 ). Saponification with NaOH in ethanol/water (1:1) generates the carboxylic acid (5 ), confirmed by IR absorption at 1680–1700 cm⁻¹ (C=O).
Amide Bond Formation
Conversion to Acid Chloride
The carboxylic acid (5 ) is treated with thionyl chloride (SOCl₂) under reflux for 2 hours to form the corresponding acid chloride (6 ). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry dichloromethane for immediate use.
Coupling with Benzimidazole-Methylamine
2-(Aminomethyl)-1H-benzo[d]imidazole (7 ) is prepared by reacting 1 with aqueous ammonia (28%) at 80°C for 4 hours. The amine (7 ) is then coupled with acid chloride (6 ) in pyridine at 0–5°C, yielding the target carboxamide (8 ) (Scheme 3). The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol to achieve 70–75% yield. ¹H-NMR analysis reveals a singlet at δ 8.32 ppm (triazole-H) and a doublet at δ 7.45 ppm (thiazole-H).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (240°C, 10 bar, 5 minutes) accelerates the cyclization of 1 with 2-aminothiazole, reducing reaction time from hours to minutes while maintaining yields at 80–85%. This method minimizes side products, as evidenced by HPLC purity >98%.
Enzymatic Synthesis of Thiazole Intermediate
Aspergillus oryzae α-amylase catalyzes the one-pot reaction between 2-aminothiazole and chloroacetone in ethanol, forming 2-(thiazol-2-yl)acetonitrile (9 ) with 65% yield. Although greener, this approach requires optimization for scalability.
Mechanistic and Optimization Insights
Regioselectivity in Triazole Formation
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity, critical for positioning the thiazole and methyl groups. Control experiments without Cu(I) yield a 1:1 mixture of 1,4- and 1,5-regioisomers, complicating purification.
Solvent Effects on Amidation
Polar aprotic solvents (e.g., DMF) improve amidation yields (75%) compared to THF (55%) due to enhanced solubility of 6 and 7 . However, DMF necessitates rigorous drying to prevent hydrolysis of 6 .
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional CuAAC | 70 | 12 h | 95 | High regioselectivity |
| Microwave-assisted | 85 | 5 min | 98 | Rapid, energy-efficient |
| Enzymatic | 65 | 24 h | 90 | Solvent-free, eco-friendly |
Q & A
Synthetic Optimization
Q: What are the critical factors influencing the yield of N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide during multi-step synthesis? A:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps involving benzimidazole and triazole-thiazole precursors .
- Catalyst systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for triazole ring formation, with optimal yields achieved at 60–80°C under inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: CHCl3/MeOH 9:1) resolves intermediates, confirmed by TLC (Rf ~0.5) .
- Yield optimization : Sequential addition of reagents (e.g., hydrazine hydrate for benzimidazole functionalization) improves regioselectivity .
Structural Characterization
Q: How can discrepancies in NMR data for the triazole-thiazole moiety be resolved during structural validation? A:
- 1H-NMR analysis : Compare δ 8.2–8.5 ppm (triazole-H) and δ 7.3–7.6 ppm (thiazole-H) with calculated shifts using density functional theory (DFT) .
- 13C-NMR cross-verification : Aromatic carbons in benzimidazole (δ 115–130 ppm) and carbonyl signals (δ 165–170 ppm) must align with synthetic intermediates .
- Mass spectrometry : ESI-MS (m/z 410.4 [M+H]+) confirms molecular weight, while fragmentation patterns distinguish regioisomers .
Mechanistic Studies
Q: What experimental approaches elucidate the reaction mechanism of triazole ring formation in this compound? A:
- Kinetic profiling : Monitor azide and alkyne consumption via FTIR (disappearance of ~2100 cm⁻¹ azide peak) .
- Isotopic labeling : Use 15N-labeled precursors to track nitrogen incorporation into the triazole ring via 15N NMR .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation barriers for cycloaddition steps .
Biological Activity Evaluation
Q: What in vitro assays are validated for assessing the anticonvulsant potential of this compound? A:
- Primary screens : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED50 calculations .
- Target engagement : Radioligand binding assays (e.g., GABA-A receptor α1 subunit) quantify affinity (Ki < 10 µM indicates high potency) .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to measure t1/2 and intrinsic clearance .
Data Contradictions
Q: How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents? A:
- Solubility profiling : Use dynamic light scattering (DLS) to measure aggregation in PBS (pH 7.4) vs. DMSO. LogP calculations (cLogP ~2.5) predict moderate lipophilicity .
- Crystallography : Single-crystal X-ray diffraction identifies polymorphs affecting solubility; methanol recrystallization often yields Form I (monoclinic, P21/c) .
- pH-dependent studies : Adjust buffer systems (e.g., acetate pH 4.0 vs. borate pH 9.0) to probe ionization effects on solubility .
Advanced Pharmacological Profiling
Q: What methodologies are recommended for in vivo pharmacokinetic studies of this compound? A:
- Dosing routes : Intravenous (IV) and oral (PO) administration in Sprague-Dawley rats, with plasma sampling at 0.5–24 h post-dose .
- Bioanalytical methods : UPLC-PDA detection (λ = 254 nm) quantifies plasma concentrations; validate with LOQ ≤ 10 ng/mL .
- Tissue distribution : Autoradiography using 14C-labeled compound to assess brain penetration (brain/plasma ratio ≥0.3 suggests CNS activity) .
Computational Modeling
Q: Which computational tools predict the compound’s binding affinity to kinase targets? A:
- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17) .
- MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR models : Develop 2D/3D descriptors (e.g., topological polar surface area, H-bond donors) to correlate structure with IC50 values .
Stability and Degradation
Q: What accelerated stability conditions identify degradation products of this compound? A:
- Forced degradation : Expose to 40°C/75% RH (ICH Q1A) and analyze via HPLC-DAD/ESI-MS. Major degradants include hydrolyzed amide bonds (m/z 220.1) .
- Oxidative stress : Treat with 0.1% H2O2; monitor thiazole ring oxidation via LC-MS (m/z +16 Da) .
- Photostability : ICH Q1B guidelines using UV light (320–400 nm); observe λmax shifts in UV-Vis spectra .
Scaling-Up Challenges
Q: What pitfalls occur during gram-scale synthesis, and how are they mitigated? A:
- Exotherm management : Control temperature during benzimidazole cyclization (reflux under N2) to avoid byproduct formation .
- Catalyst removal : Chelating resins (e.g., QuadraPure™) efficiently scavenge residual Cu(I) post-CuAAC .
- Crystallization optimization : Use anti-solvent addition (heptane to DCM) to enhance yield and purity (>98% by HPLC) .
Target Identification
Q: What proteomics strategies identify novel biological targets for this compound? A:
- Chemical proteomics : Functionalize with a biotin tag for pull-down assays; streptavidin-HRP blotting identifies binding partners .
- Phage display : Screen kinase libraries to isolate high-affinity clones; validate via SPR (KD < 1 µM) .
- Transcriptomics : RNA-seq of treated neuronal cells (SH-SY5Y) to map pathway enrichment (e.g., GABAergic signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
